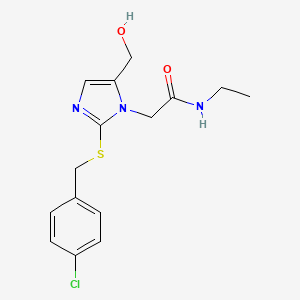

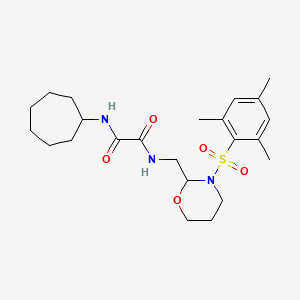

![molecular formula C28H31N3O2 B2650790 N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 922088-76-4](/img/structure/B2650790.png)

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

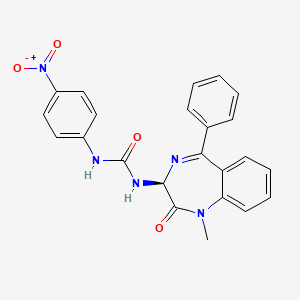

This compound is a complex organic molecule that contains several functional groups, including an indoline group, a morpholino group, and a carboxamide group attached to a biphenyl group . These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indoline and biphenyl groups would likely contribute to a rigid, planar structure, while the morpholino and carboxamide groups could introduce some flexibility .Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be solid at room temperature. It may be soluble in organic solvents but not in water. The presence of the carboxamide group could make it a weak acid or base .Scientific Research Applications

Corrosion Inhibition

One study explored morpholine and piperazine-based carboxamide derivatives for their potential as corrosion inhibitors for mild steel in acidic media. The study found that these compounds can form protective films on mild steel surfaces, significantly inhibiting corrosion. This research suggests that similar compounds, including N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-carboxamide, may have applications in protecting metals from corrosion, particularly in industrial settings (Nnaji et al., 2017).

Antitumor Activity

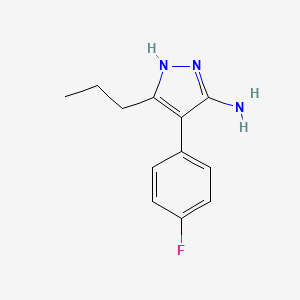

Another study focused on the synthesis and antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound similar in structure to the one . It showed effective inhibition of cancer cell proliferation, indicating the potential for these types of compounds in cancer treatment research (Hao et al., 2017).

Antimicrobial Agents

Research into new 1,2,4-triazole derivatives containing a morpholine moiety, including compounds structurally related to this compound, found them to possess antimicrobial properties. Some of these compounds showed good to moderate activity against various bacteria and fungi, highlighting their potential as antimicrobial agents (Sahin et al., 2012).

Neurokinin-1 Receptor Antagonism

A study on an orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral administration revealed its effectiveness in pre-clinical tests related to emesis and depression. This research suggests that compounds like this compound might also be explored for their potential in treating neurological and psychiatric disorders (Harrison et al., 2001).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O2/c1-30-14-13-25-19-24(11-12-26(25)30)27(31-15-17-33-18-16-31)20-29-28(32)23-9-7-22(8-10-23)21-5-3-2-4-6-21/h2-12,19,27H,13-18,20H2,1H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRWNHWTYSXNOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2650709.png)

![4-[2-(1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carbaldehyde](/img/structure/B2650718.png)

![5-(2-methoxyethyl)-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2650725.png)

![1,7-dimethyl-3-(2-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2650729.png)